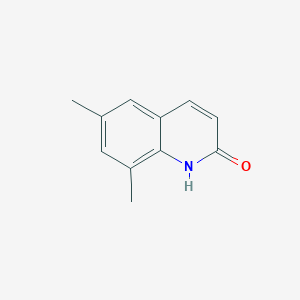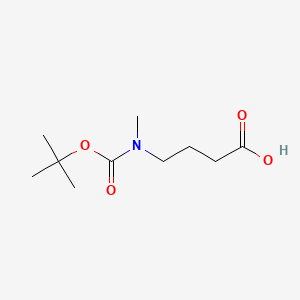![molecular formula C14H19ClN2O B1603773 1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride CAS No. 167484-19-7](/img/structure/B1603773.png)
1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride
Übersicht
Beschreibung
“1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride” is a spirocyclic compound . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They are an important class of compounds present in a wide range of pharmaceuticals and biologically important natural alkaloids .
Molecular Structure Analysis
The molecular structure of “1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride” is characterized by a spiro[indoline-3,4’-piperidin]-2-one hydrochloride core . The InChI code for this compound is 1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H .
Chemical Reactions Analysis
Spiroindolines and spiroindoles possess versatile reactivity which enables them to act as precursors for other privileged heterocycles . They are known to undergo various chemical reactions, contributing to their wide range of applications in the field of organic chemistry .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.72 . It is a solid at room temperature and is stored at room temperature under an inert atmosphere .
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes and Derivatives
Researchers have developed several novel synthetic routes to create derivatives of spiro compounds, including 1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride, which are pivotal in medicinal chemistry due to their biological activities. For instance, Alizadeh and Mokhtari (2011) outlined an effective route to spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives, demonstrating the compound's versatile applicability in creating structurally complex molecules with potential therapeutic benefits (Alizadeh & Mokhtari, 2011). Similarly, Liang et al. (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamate via a AgOTf/PPh3-catalyzed tandem cyclization, showcasing the compound's role in synthesizing bioactive molecules (Liang et al., 2020).
Organocatalytic Synthesis
The organocatalytic synthesis of spiro compounds like 1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride offers a route to high enantiopurity and structural diversity in spiro[pyrrolidin-3,3'-oxindoles]. Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the compound's significance in generating biologically active molecules with high stereo- and regioselectivity (Chen et al., 2009).
Antimycobacterial Activity
The spiro compounds, including 1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride derivatives, have been explored for their antimycobacterial activity. Kumar et al. (2008) reported the atom economic and stereoselective synthesis of spiro-piperidin-4-ones exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antimycobacterial agents (Kumar et al., 2008).
Cytotoxicity Towards Cancer Cells
Spiro compounds derived from 1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride have been evaluated for their cytotoxicity towards cancer cells. Huang et al. (2019) synthesized polysubstituted spiro[indoline-3,3′-pyrrolidines] and assessed their cytotoxicity, indicating the potential of these compounds in cancer research (Huang et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Spiroindole and spirooxindole scaffolds are very important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets and introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century . This will be useful in creating new therapeutic agents .
Eigenschaften
IUPAC Name |
1-spiro[2H-indole-3,4'-piperidine]-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-11(17)16-10-14(6-8-15-9-7-14)12-4-2-3-5-13(12)16;/h2-5,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYORLBECFQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617147 | |
| Record name | 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride | |
CAS RN |
167484-19-7 | |
| Record name | 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



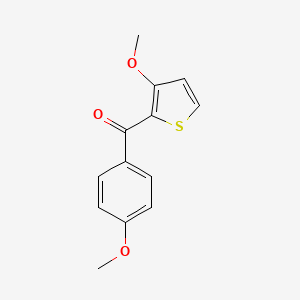
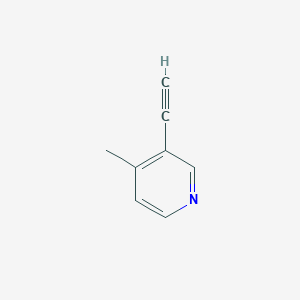
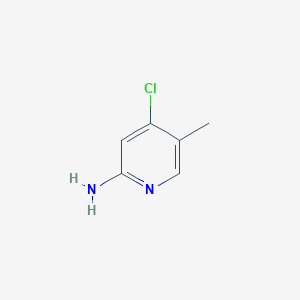
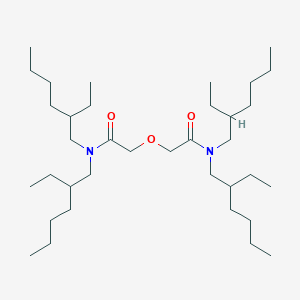
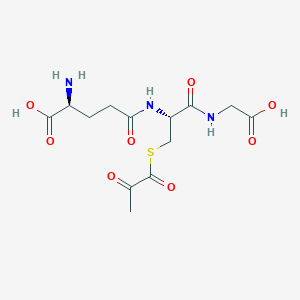
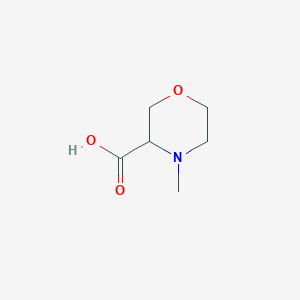
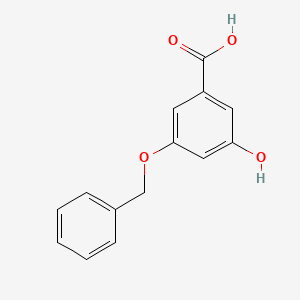
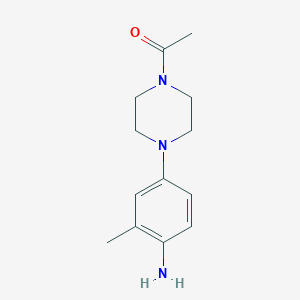
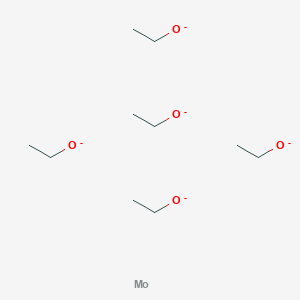
![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
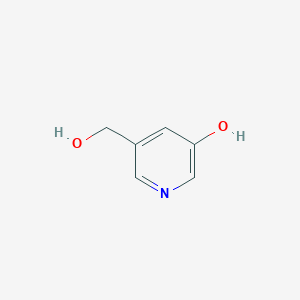
![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)
